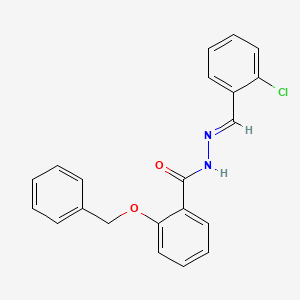![molecular formula C18H18N4O3S B5506249 4-[(3,4-dimethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506249.png)
4-[(3,4-dimethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-[(3,4-dimethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves several key steps starting from basic triazole compounds. A notable method includes the reaction of 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 3,4-dimethoxybenzaldehyde in the presence of a catalytic amount of acetic acid. This process yields the target compound with an 80% success rate. The solid product obtained is then recrystallized from ethanol to achieve purity (Nayak & Poojary, 2019).
科学的研究の応用
Structural and Chemical Analysis
Triazole derivatives, including those similar to the specified compound, have been extensively studied for their structural characteristics and potential applications. For instance, Kumar et al. (2021) conducted a comprehensive conformational and DFT investigation of triazole derivatives, exploring their spectroscopic behavior, intermolecular interactions, chemical reactivity, and molecular docking analysis. Their research predicts inhibitory activity against tuberculosis, highlighting the possibility of developing new anti-TB drugs (V. S. Kumar et al., 2021).
Antimicrobial and Anticancer Activities
The antimicrobial properties of triazole derivatives have been extensively documented. Bektaş et al. (2010) synthesized novel triazole derivatives and evaluated their antimicrobial activities, finding that some compounds exhibited good to moderate activities against various microorganisms (H. Bektaş et al., 2010). Additionally, triazole derivatives have been investigated for their anticancer activities. Bekircan et al. (2008) examined the anticancer potential of new triazole derivatives against a panel of nine cancer types, demonstrating the diverse biological activities of these compounds (O. Bekircan et al., 2008).
Antioxidant Properties
The antioxidant capabilities of triazole derivatives are also noteworthy. Hussain (2016) synthesized new Schiff base derivatives containing triazole and assessed their antioxidant properties, discovering significant free-radical scavenging ability in some compounds (Dhuha Faruk. Hussain, 2016).
Enzymatic and Pharmacological Correction
In addition to their biological activities, triazole derivatives have been explored for their potential in enzymatic and pharmacological corrections. For example, Safonov (2018) studied the actoprotective effect of triazole derivatives, indicating their role in pharmacological correction of fatigue (A. Safonov, 2018).
Electrochemical and Corrosion Inhibition Studies
The electrochemical behavior and corrosion inhibition properties of thiotriazoles have also been investigated, revealing their potential in materials science. Fotouhi et al. (2002) conducted an electrochemical study on thiotriazoles, establishing their utility in oxidation processes and corrosion inhibition (L. Fotouhi et al., 2002).
作用機序
将来の方向性
特性
IUPAC Name |
4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-23-14-7-5-13(6-8-14)17-20-21-18(26)22(17)19-11-12-4-9-15(24-2)16(10-12)25-3/h4-11H,1-3H3,(H,21,26)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVZYVKFFQFGHO-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)
![N'-(2-furylmethylene)-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5506171.png)
![1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5506203.png)


![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B5506229.png)
![N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)
![3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5506237.png)
![4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5506255.png)
![4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5506259.png)